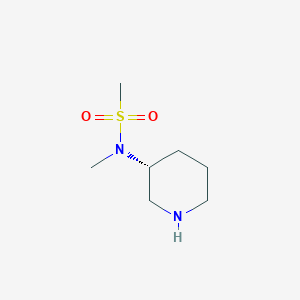

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

CAS No.: 1419075-93-6

Cat. No.: VC2719408

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1419075-93-6 |

|---|---|

| Molecular Formula | C7H16N2O2S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide |

| Standard InChI | InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | KTEJVLRMWVTLDB-SSDOTTSWSA-N |

| Isomeric SMILES | CN([C@@H]1CCCNC1)S(=O)(=O)C |

| SMILES | CN(C1CCCNC1)S(=O)(=O)C |

| Canonical SMILES | CN(C1CCCNC1)S(=O)(=O)C |

Introduction

Chemical Properties and Structure

Basic Information

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (CAS No. 1419075-93-6) is a sulfonamide derivative with distinct structural characteristics. It belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The compound has a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol.

Table 1: Key Chemical Properties of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

| Property | Information |

|---|---|

| CAS Number | 1419075-93-6 |

| IUPAC Name | N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide |

| Molecular Formula | C7H16N2O2S |

| Molecular Weight | 192.28 g/mol |

| Standard InChI | InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChIKey | KTEJVLRMWVTLDB-SSDOTTSWSA-N |

| Isomeric SMILES | CN([C@@H]1CCCNC1)S(=O)(=O)C |

Structural Features

The structure of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide encompasses several key features:

-

A six-membered piperidine ring with an NH group

-

A methanesulfonamide group (-SO2CH3) attached at the 3-position of the piperidine ring

-

A methyl group attached to the nitrogen of the sulfonamide

-

An R-configuration at the 3-position of the piperidine ring

The R-configuration determines the spatial arrangement of atoms around the chiral center at the 3-position of the piperidine ring, which is crucial for the compound's biological activity and interactions with target proteins. This stereochemistry distinguishes it from its S-enantiomer and can significantly impact its pharmacological properties.

Biological Activities and Applications

General Properties of Sulfonamides

Sulfonamides as a class exhibit various biological activities that make them valuable in pharmaceutical research:

-

Antibacterial activity: Many sulfonamides act as antibacterial agents by inhibiting bacterial folate synthesis

-

Enzyme inhibition: Sulfonamides can inhibit various enzymes, including carbonic anhydrase and others involved in cellular signaling

-

Anti-inflammatory properties: Some sulfonamides demonstrate anti-inflammatory effects

Pharmaceutical Research

The compound may serve as:

-

A building block or intermediate in the synthesis of more complex pharmaceutical compounds

-

A lead compound for the development of novel therapeutic agents

-

A tool for studying structure-activity relationships in drug discovery

Enzyme Inhibition

Related sulfonamide derivatives have been investigated as inhibitors of various enzymes, particularly kinases. For example, similar compounds have been studied as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways .

The compounds described in some patents are selective for class Ia PI3 kinases over class Ib and typically exhibit at least a 20-fold selectivity for class Ia over class Ib PI3 kinases . Some are particularly selective for the p110δ isoform, which is relevant for targeting specific cellular processes in disease states.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. Table 2 provides a comparison of key related compounds:

Table 2: Comparison of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide with Related Compounds

Structure-Property Relationships

The structural variations among these compounds result in differences in:

-

Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, enhancing their bioavailability .

-

Stability: Different forms may demonstrate varying stability under different storage and physiological conditions.

-

Pharmacokinetic properties: The presence or absence of the N-methyl group and the stereochemistry can significantly impact absorption, distribution, metabolism, and excretion profiles.

Impact of Stereochemistry

The R-configuration at the 3-position of the piperidine ring in (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is crucial for its biological activity. Stereochemistry significantly influences:

-

Binding affinity to target proteins: The spatial arrangement may optimize interactions with specific binding pockets

-

Selectivity among related targets: Stereoisomers often exhibit different selectivity profiles

-

Pharmacodynamic properties: The stereochemistry can affect the compound's efficacy and potency

The differences between R and S enantiomers primarily lie in their chiral centers, which can significantly impact their interactions with biological targets, leading to distinct pharmacological effects .

Physicochemical Properties and Stability

Stability Considerations

Stability factors for sulfonamide compounds typically include:

-

Hydrolytic stability: Resistance to breakdown in aqueous environments

-

Thermal stability: Stability under various temperature conditions

-

Photostability: Resistance to degradation upon exposure to light

-

Metabolic stability: Resistance to enzymatic degradation in biological systems

Related compounds have demonstrated high metabolic stability, as shown by low hepatocyte clearance, which correlates with a low rate of liver metabolism .

Research Findings and Future Perspectives

Current Research Status

Research on (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and closely related compounds has focused on:

-

Structure-activity relationship studies to understand the impact of structural modifications on biological activity

-

Investigation of their potential as enzyme inhibitors, particularly for kinases

-

Exploration of their physicochemical and pharmacokinetic properties

Challenges and Opportunities

Key challenges in developing (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and related compounds for therapeutic applications include:

-

Optimizing selectivity to minimize off-target effects

-

Enhancing pharmacokinetic properties for improved in vivo efficacy

-

Developing cost-effective and scalable synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume